molecular formula C7H9BrN2O4S2 B2803317 2-bromo-N1-methylbenzene-1,4-disulfonamide CAS No. 1852785-88-6

2-bromo-N1-methylbenzene-1,4-disulfonamide

Cat. No.: B2803317
CAS No.: 1852785-88-6
M. Wt: 329.18
InChI Key: ZKRFROKQYHPTGO-UHFFFAOYSA-N
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Description

2-bromo-N1-methylbenzene-1,4-disulfonamide is a chemical compound with the molecular formula C7H9BrN2O4S2 and a molecular weight of 329.2 g/mol . It is characterized by the presence of a bromine atom, a methyl group, and two sulfonamide groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N1-methylbenzene-1,4-disulfonamide typically involves the bromination of N1-methylbenzene-1,4-disulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient bromination while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N1-methylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of the original compound .

Scientific Research Applications

2-bromo-N1-methylbenzene-1,4-disulfonamide is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In studies involving enzyme inhibition and protein modification due to its ability to interact with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N1-methylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide groups play crucial roles in binding to target molecules, leading to various biochemical effects. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N1-methylbenzene-1,4-disulfonamide
  • 2-fluoro-N1-methylbenzene-1,4-disulfonamide
  • 2-iodo-N1-methylbenzene-1,4-disulfonamide

Uniqueness

2-bromo-N1-methylbenzene-1,4-disulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective .

Properties

IUPAC Name

2-bromo-1-N-methylbenzene-1,4-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O4S2/c1-10-16(13,14)7-3-2-5(4-6(7)8)15(9,11)12/h2-4,10H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRFROKQYHPTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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